![molecular formula C20H14N2O3S B7827782 2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7827782.png)
2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione involves several steps, including the selection of appropriate starting materials and the use of specific reaction conditions. The synthetic route typically includes:
Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure the desired chemical transformations occur efficiently.
Purification: After the synthesis, the compound is purified using techniques such as chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
2-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-25-13-8-6-12(7-9-13)17-11-26-20(22-17)21-10-16-18(23)14-4-2-3-5-15(14)19(16)24/h2-11H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUHUIANGNCIFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B7827708.png)
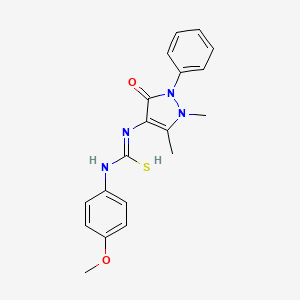
![2-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7827728.png)
![2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide](/img/structure/B7827733.png)
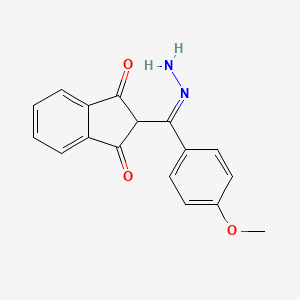
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B7827743.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B7827748.png)
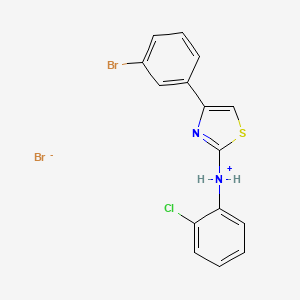
![2-[4-[(2-oxoindol-3-yl)amino]phenyl]acetonitrile](/img/structure/B7827763.png)
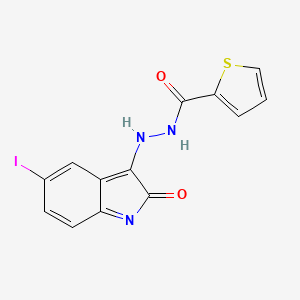
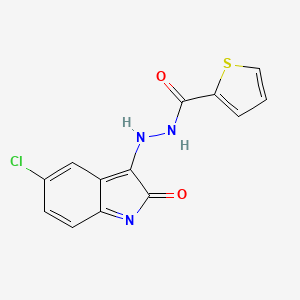
![(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827772.png)
![(2E)-2-[(3,4-dimethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827774.png)
![2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827781.png)
